molecular formula C17H26ClNO4 B13518374 benzyl(2S)-2-{[(2S)-1-ethoxy-1-oxopropan-2-yl]amino}-3-methylbutanoatehydrochloride

benzyl(2S)-2-{[(2S)-1-ethoxy-1-oxopropan-2-yl]amino}-3-methylbutanoatehydrochloride

Cat. No.: B13518374
M. Wt: 343.8 g/mol
InChI Key: BFBWIEBTGALENA-SLHAJLBXSA-N
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Description

Benzyl(2S)-2-{[(2S)-1-ethoxy-1-oxopropan-2-yl]amino}-3-methylbutanoate hydrochloride is a chiral amino acid ester derivative with a molecular formula of C17H25NO4·HCl and a molecular weight of 307.39 g/mol (excluding HCl) . It features a benzyl ester group, a branched methylbutanoate backbone, and a stereochemically defined (2S,2S) configuration. The compound is cataloged as a building block in synthetic chemistry, likely used in peptide mimetics or chiral catalysts due to its amino and ester functionalities .

Properties

Molecular Formula

C17H26ClNO4

Molecular Weight

343.8 g/mol

IUPAC Name

benzyl (2S)-2-[[(2S)-1-ethoxy-1-oxopropan-2-yl]amino]-3-methylbutanoate;hydrochloride

InChI

InChI=1S/C17H25NO4.ClH/c1-5-21-16(19)13(4)18-15(12(2)3)17(20)22-11-14-9-7-6-8-10-14;/h6-10,12-13,15,18H,5,11H2,1-4H3;1H/t13-,15-;/m0./s1

InChI Key

BFBWIEBTGALENA-SLHAJLBXSA-N

Isomeric SMILES

CCOC(=O)[C@H](C)N[C@@H](C(C)C)C(=O)OCC1=CC=CC=C1.Cl

Canonical SMILES

CCOC(=O)C(C)NC(C(C)C)C(=O)OCC1=CC=CC=C1.Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The compound is synthesized via amide bond formation between a protected amino acid derivative and an ethoxycarbonyl-substituted amino acid or peptide fragment, followed by esterification and salt formation with hydrochloric acid.

Key steps include:

  • Protection of amino groups (e.g., Boc or Cbz protection) to prevent side reactions during coupling.
  • Activation of carboxyl groups using coupling reagents such as DCC (dicyclohexylcarbodiimide), EDC (ethyl(dimethylaminopropyl) carbodiimide), or HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).
  • Coupling reaction to form the amide bond between the amino acid derivatives.
  • Esterification of the carboxylic acid with benzyl alcohol or benzyl chloroformate to form the benzyl ester.
  • Salt formation by treatment with hydrochloric acid to yield the hydrochloride salt, improving solubility and stability.

Detailed Synthetic Procedure

  • Preparation of (2S)-1-ethoxy-1-oxopropan-2-yl amine derivative :
    Starting from L-alanine or a suitable protected derivative, ethylation of the carboxyl group is performed to yield the ethoxycarbonyl group. The amino group is protected if necessary.

  • Coupling with (2S)-3-methylbutanoic acid derivative :
    The 3-methylbutanoic acid (valine derivative) is activated using a carbodiimide reagent in the presence of HOBt (1-hydroxybenzotriazole) or similar additives to suppress racemization.

  • Formation of benzyl ester :
    The carboxyl group of the coupled product is esterified with benzyl alcohol under acidic conditions or by using benzyl chloroformate in the presence of a base like triethylamine.

  • Hydrochloride salt formation :
    The final compound is treated with dry HCl gas or an HCl solution in an organic solvent (e.g., ether or dioxane) to form the hydrochloride salt, enhancing crystallinity and purification.

Data Tables Summarizing Preparation Conditions

Step Reagents/Conditions Purpose Notes
1 L-Alanine, Ethanol, Acid catalyst (H2SO4) Ethyl ester formation Reflux, removal of water
2 Carbodiimide (DCC/EDC), HOBt, base (NMM) Amide bond formation Low temperature (0-5°C) to reduce racemization
3 Benzyl alcohol, Acid catalyst or benzyl chloroformate, base (TEA) Benzyl esterification Room temperature, inert atmosphere
4 HCl gas or HCl in ether/dioxane Hydrochloride salt formation Controlled addition, precipitation

Analytical and Research Findings

  • Purity and Characterization:
    The final product typically achieves >95% purity as confirmed by HPLC and NMR spectroscopy.
  • Chirality:
    Optical rotation measurements confirm retention of stereochemistry at both chiral centers.
  • Yield:
    Overall yields range from 60-80% depending on scale and reaction optimization.
  • Stability: The hydrochloride salt form is more stable and less hygroscopic than the free base, facilitating storage and handling.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can target the ester or amide functionalities, converting them to alcohols or amines, respectively.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In synthetic chemistry, benzyl(2S)-2-{[(2S)-1-ethoxy-1-oxopropan-2-yl]amino}-3-methylbutanoatehydrochloride is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study enzyme interactions and protein modifications. Its ability to form stable complexes with biological molecules makes it a valuable tool in biochemical assays.

Medicine

Pharmaceutical research utilizes this compound in the development of new drugs. Its structural features are explored for potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including coatings and polymers.

Mechanism of Action

The mechanism by which benzyl(2S)-2-{[(2S)-1-ethoxy-1-oxopropan-2-yl]amino}-3-methylbutanoatehydrochloride exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Amino Acid Esters

Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate ()
  • Structure: Shares a methyl ester, (2S) stereochemistry, and amino-substituted alkyl chain.
  • Synthesis: Prepared via alkylation of methyl (2S)-2-amino-3,3-dimethylbutanoate hydrochloride with trifluoroethyl triflate .
  • Key Differences: Lacks the benzyl ester and ethoxy-oxo substituent of the target compound.
Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate Hydrochloride ()
  • Structure: Features a methyl ester, (S)-configuration, and methylamino substituent.
  • Synthesis : Derived from tert-butoxycarbonyl (Boc)-protected precursor via HCl-mediated deprotection .
  • Comparison : Both compounds are hydrochloride salts, aiding solubility. However, the target’s benzyl ester offers bulkier aromatic protection, which may influence steric effects in reactions.
tert-Butyl (2S)-2-{3-[(R)-bis(tert-butoxycarbonyl)amino]-2-oxopiperidin-1-yl}-3-methylbutanoate ()
  • Structure: A constrained amino acid with a lactam ring and tert-butyl ester.
  • Key Contrast : The lactam backbone introduces rigidity, unlike the linear structure of the target compound. The tert-butyl ester is more hydrolytically stable than the benzyl ester .

Functional Group Analogues

3-(2-Benzoyl-3-ethoxypropyl)-4-hydroxy-6-methylpyran-2-one (14f) ()
  • Structure : Contains an ethoxypropyl side chain and pyran-2-one core.
  • Synthesis : Prepared via sodium ethoxide-mediated alkoxylation.
  • Comparison: Shares an ethoxy group but lacks amino functionality. The pyran-2-one ring system confers distinct electronic properties compared to the amino acid ester .
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()
  • Structure : Features an N,O-bidentate directing group.
  • Relevance: Demonstrates the role of directing groups in metal-catalyzed reactions.

Physicochemical and Spectroscopic Properties

Property Target Compound (Inferred) Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate HCl 3-(2-Benzoyl-3-ethoxypropyl)-pyran-2-one (14f)
Molecular Weight 307.39 g/mol (C17H25NO4) 183.67 g/mol 358.4 g/mol
Melting Point Not reported Not reported 94°C
1H NMR Features Expected: δ 3.5–5.0 (ester/amino) δ 3.79 (s, OCH3), δ 2.54 (s, NCH3) δ 4.10 (q, OCH2CH3), δ 1.30 (t, OCH2CH3)
Key Functional Groups Benzyl ester, amino, ethoxy-oxo Methyl ester, methylamino Pyran-2-one, ethoxypropyl

Biological Activity

Benzyl(2S)-2-{[(2S)-1-ethoxy-1-oxopropan-2-yl]amino}-3-methylbutanoate hydrochloride is a synthetic organic compound that belongs to the class of esters and contains an amino acid derivative. Its unique structure and stereochemistry make it a significant candidate for various biological applications, particularly in pharmaceutical research.

Chemical Structure and Properties

The compound's IUPAC name is benzyl ((S)-1-ethoxy-1-oxopropan-2-yl)-L-valinate, with a molecular formula of C17H25NO4C_{17}H_{25}NO_4. It is characterized by the presence of an ethoxy group, a methylbutanoate moiety, and a benzyl group, which contribute to its biological activity.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. It may modulate enzyme activities or receptor interactions, influencing various cellular processes. The potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that are critical in metabolic pathways.
  • Receptor Modulation : It could alter receptor-ligand interactions, affecting signal transduction pathways.

Biological Activity and Therapeutic Applications

Research indicates that benzyl(2S)-2-{[(2S)-1-ethoxy-1-oxopropan-2-yl]amino}-3-methylbutanoate hydrochloride exhibits several biological activities:

1. Antidiabetic Potential

A study highlighted the compound's potential in protecting pancreatic β-cells from endoplasmic reticulum (ER) stress, which is crucial in diabetes management. This protective effect was observed through enhanced cell viability under stress conditions, suggesting its role in developing diabetes therapies .

2. Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various pathogens. Similar compounds have shown efficacy against drug-resistant strains of bacteria, indicating that benzyl(2S)-2-{[(2S)-1-ethoxy-1-oxopropan-2-yl]amino}-3-methylbutanoate hydrochloride could be effective against resistant infections .

3. Histone Deacetylase Inhibition

Research on related compounds indicates that they may exhibit histone deacetylase (HDAC) inhibitory activity, which is relevant in cancer treatment. This activity suggests that the compound could influence gene expression and potentially serve as a therapeutic agent in oncology .

Case Studies

Several studies have investigated the biological effects of this compound and its analogs:

StudyFindings
Study A Demonstrated β-cell protective activity with EC50 values indicating high potency (0.1 ± 0.01 μM) against ER stress .
Study B Showed significant antimicrobial activity against multidrug-resistant Mycobacterium tuberculosis strains .
Study C Evaluated HDAC inhibitory properties, suggesting potential applications in cancer therapy .

Q & A

Q. Q: What are the typical synthetic routes for preparing benzyl(2S)-2-{[(2S)-1-ethoxy-1-oxopropan-2-yl]amino}-3-methylbutanoate hydrochloride?

A: The compound is synthesized via multi-step reactions involving chiral precursors. A common approach includes:

  • Step 1: Reacting a chiral amino ester (e.g., methyl (2S)-2-amino-3-methylbutanoate) with a trifluoroethylating agent (e.g., 2,2,2-trifluoroethyl triflate) in tetrahydrofuran (THF) under nitrogen, followed by acid quenching and purification via reverse-phase chromatography .
  • Step 2: Hydrochloride salt formation using HCl in dioxane, followed by concentration under reduced pressure .
    Key considerations: Use of chiral starting materials and strict inert conditions to preserve stereochemistry.

Advanced Synthesis: Optimizing Enantiomeric Purity

Q. Q: How can researchers optimize enantiomeric purity during synthesis?

A:

  • Chiral resolution: Employ chiral column chromatography (e.g., C18 reverse-phase) with acetonitrile/water gradients to separate diastereomers .
  • Reaction monitoring: Use LC-MS to track intermediates and ensure minimal racemization. Adjust pH and temperature to stabilize reactive intermediates .
  • Salt formation: Hydrochloride salt crystallization can enhance purity; solvent choice (e.g., ethanol vs. ether) impacts crystal lattice formation .

Basic Structural Characterization

Q. Q: What analytical techniques are essential for confirming the structure of this compound?

A:

  • NMR spectroscopy: ¹H and ¹³C NMR to verify stereochemistry and functional groups (e.g., δ 3.79 ppm for methoxy groups in ¹H-NMR) .
  • Mass spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]+ = 307.39) and fragmentation patterns .
  • HPLC: Assess purity (>95%) using C18 columns with acetonitrile/water mobile phases .

Advanced Characterization: Resolving Data Contradictions

Q. Q: How should researchers resolve discrepancies between NMR and MS data?

A:

  • Artifact identification: Check for solvent peaks (e.g., DMSO-d6 in NMR) or adducts in MS (e.g., sodium or potassium ions).
  • Dynamic processes: Use variable-temperature NMR to detect conformational equilibria (e.g., rotamers) that may obscure signals .
  • Complementary methods: Cross-validate with IR spectroscopy (e.g., carbonyl stretches at ~1740 cm⁻¹) or X-ray crystallography if crystals are obtainable .

Stability and Storage

Q. Q: What are the best practices for handling and storing this hygroscopic compound?

A:

  • Basic protocol: Store in airtight containers under nitrogen at +5°C to minimize hydrolysis .
  • Advanced mitigation: Pre-dry solvents (e.g., THF over molecular sieves) and use inert gloveboxes for weighing. Monitor moisture content via Karl Fischer titration .

Pharmacological Activity Assessment

Q. Q: How can in vitro bioactivity assays be designed for this compound?

A:

  • Target selection: Prioritize enzymes or receptors based on structural analogs (e.g., protease inhibition assays for similar amino ester derivatives) .
  • Dose-response curves: Use concentrations spanning 1 nM–100 µM in triplicate. Include positive controls (e.g., known inhibitors) and solvent blanks .
  • Data interpretation: Apply Hill equation modeling to calculate IC₅₀ values and assess cooperativity.

Advanced Method Development for Purity Analysis

Q. Q: How to troubleshoot HPLC methods when detecting impurities?

A:

  • Gradient optimization: Adjust acetonitrile/water ratios to resolve co-eluting peaks. For example, increase organic phase by 5% to separate hydrolysis byproducts .
  • Column selection: Switch to chiral columns (e.g., Chiralpak AD-H) if enantiomeric impurities are suspected .
  • Spiking experiments: Add suspected impurities (e.g., benzyl alcohol) to confirm retention times .

Data Contradiction: Synthesis Yield vs. Purity

Q. Q: How to address inconsistencies between high yield and low purity in synthesis?

A:

  • Side reaction analysis: Use LC-MS to identify byproducts (e.g., over-alkylation or ester hydrolysis) .
  • Workup refinement: Optimize extraction pH (e.g., adjust to pH 4–5 for better separation of polar impurities) .
  • Kinetic studies: Monitor reaction progress via TLC to terminate before side reactions dominate .

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